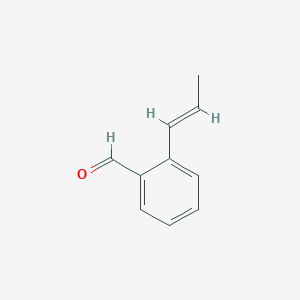
2-(Prop-1-EN-1-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde,2-(1E)-1-propenyl-(9ci) is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and a propenyl group. This compound is known for its distinct almond-like odor and is commonly used in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be achieved through several methods. One common approach involves the reaction of benzaldehyde with propenyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be produced through the oxidation of toluene using air in the presence of a vanadium (V) oxide catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde,2-(1E)-1-propenyl-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of imines or thioethers
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, imines, and thioethers, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzaldehyde,2-(1E)-1-propenyl-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anticancer agents.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the manufacture of other chemicals
Mécanisme D'action
The mechanism of action of Benzaldehyde,2-(1E)-1-propenyl-(9ci) involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the context of anticancer research, the compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde
- Cinnamaldehyde
- Vanillin
Uniqueness
Benzaldehyde,2-(1E)-1-propenyl-(9ci) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike benzaldehyde, which lacks the propenyl group, Benzaldehyde,2-(1E)-1-propenyl-(9ci) exhibits enhanced reactivity in certain chemical reactions. Compared to cinnamaldehyde, it has a different substitution pattern on the benzene ring, leading to variations in its chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10O |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-[(E)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-8H,1H3/b5-2+ |
Clé InChI |
GMCCYLYNCRYFNB-GORDUTHDSA-N |
SMILES isomérique |
C/C=C/C1=CC=CC=C1C=O |
SMILES canonique |
CC=CC1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


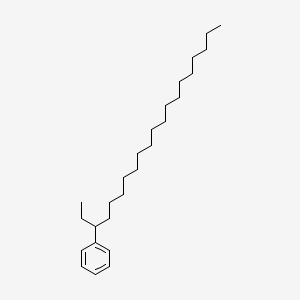
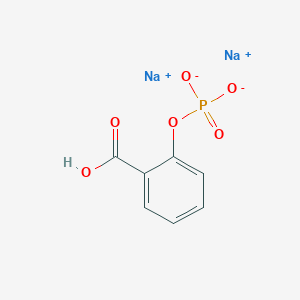
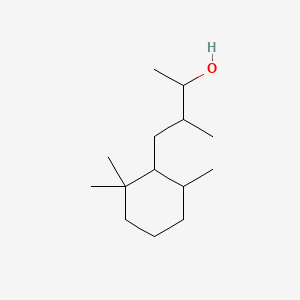
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)

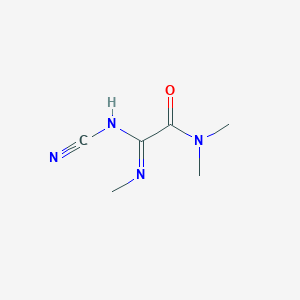

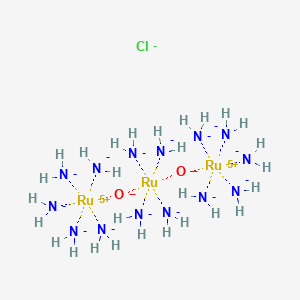
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

